17,24-diaza-1,9-diazoniaheptacyclo[23.6.2.29,16.219,22.13,7.010,15.026,31]octatriaconta-1(32),3(38),4,6,9(37),10,12,14,16(36),19,21,25(33),26,28,30,34-hexadecaene;hydrate
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Overview
Description
17,24-diaza-1,9-diazoniaheptacyclo[23.6.2.29,16.219,22.13,7.010,15.026,31]octatriaconta-1(32),3(38),4,6,9(37),10,12,14,16(36),19,21,25(33),26,28,30,34-hexadecaene;hydrate is a potent non-peptide blocker of the apamin-sensitive calcium-activated potassium channel. It comprises two quinolinium rings and is similar to the arginine residue of apamin. This compound is known for its ability to inhibit calcium-activated potassium current (Kslow) and modulate islet β-cell activity .
Preparation Methods
The preparation of 17,24-diaza-1,9-diazoniaheptacyclo[23.6.2.29,16.219,22.13,7.010,15.026,31]octatriaconta-1(32),3(38),4,6,9(37),10,12,14,16(36),19,21,25(33),26,28,30,34-hexadecaene;hydrate involves the synthesis of its core structure, which includes two quinolinium rings. The synthetic route typically involves the reaction of appropriate quinoline derivatives under specific conditions to form the desired product. The compound is then converted to its ditrifluoroacetate hydrate form by reacting with trifluoroacetic acid in the presence of water .
Chemical Reactions Analysis
17,24-diaza-1,9-diazoniaheptacyclo[23.6.2.29,16.219,22.13,7.010,15.026,31]octatriaconta-1(32),3(38),4,6,9(37),10,12,14,16(36),19,21,25(33),26,28,30,34-hexadecaene;hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the quinolinium rings.
Substitution: Substitution reactions involving the quinolinium rings can lead to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
17,24-diaza-1,9-diazoniaheptacyclo[23.6.2.29,16.219,22.13,7.010,15.026,31]octatriaconta-1(32),3(38),4,6,9(37),10,12,14,16(36),19,21,25(33),26,28,30,34-hexadecaene;hydrate has several scientific research applications:
Mechanism of Action
17,24-diaza-1,9-diazoniaheptacyclo[23.6.2.29,16.219,22.13,7.010,15.026,31]octatriaconta-1(32),3(38),4,6,9(37),10,12,14,16(36),19,21,25(33),26,28,30,34-hexadecaene;hydrate exerts its effects by blocking the apamin-sensitive calcium-activated potassium channel. This inhibition occurs through the interaction of the compound’s quinolinium rings with the channel, preventing the flow of potassium ions. This action modulates the activity of islet β-cells and other cells that rely on calcium-activated potassium channels for their function .
Comparison with Similar Compounds
17,24-diaza-1,9-diazoniaheptacyclo[23.6.2.29,16.219,22.13,7.010,15.026,31]octatriaconta-1(32),3(38),4,6,9(37),10,12,14,16(36),19,21,25(33),26,28,30,34-hexadecaene;hydrate is unique due to its specific structure and potent inhibitory effects on calcium-activated potassium channels. Similar compounds include:
Apamin: A peptide toxin that also blocks calcium-activated potassium channels but has a different structure.
TRAM-34: Another potassium channel inhibitor with a different chemical structure and mechanism of action.
These compounds, while similar in their target, differ in their chemical structures and specific inhibitory mechanisms, highlighting the uniqueness of this compound .
Properties
Molecular Formula |
C34H32N4O+2 |
---|---|
Molecular Weight |
512.6 g/mol |
IUPAC Name |
17,24-diaza-1,9-diazoniaheptacyclo[23.6.2.29,16.219,22.13,7.010,15.026,31]octatriaconta-1(32),3(38),4,6,9(37),10,12,14,16(36),19,21,25(33),26,28,30,34-hexadecaene;hydrate |
InChI |
InChI=1S/C34H28N4.H2O/c1-3-10-33-29(8-1)31-16-18-37(33)23-27-6-5-7-28(20-27)24-38-19-17-32(30-9-2-4-11-34(30)38)36-22-26-14-12-25(13-15-26)21-35-31;/h1-20H,21-24H2;1H2/p+2 |
InChI Key |
HISYHQCHVFRGKE-UHFFFAOYSA-P |
Canonical SMILES |
C1C2=CC=C(CNC3=CC=[N+](CC4=CC=CC(=C4)C[N+]5=CC=C(N1)C6=CC=CC=C65)C7=CC=CC=C37)C=C2.O |
Origin of Product |
United States |
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